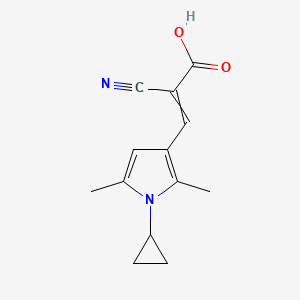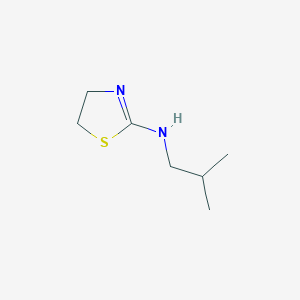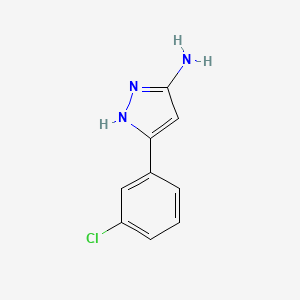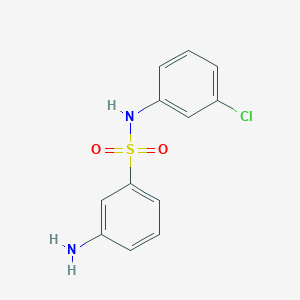![molecular formula C15H11Cl3N2O2 B1350860 2,4-DICHLORO-N'-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B1350860.png)
2,4-DICHLORO-N'-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide is a synthetic organic compound known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of multiple chlorine atoms and a methoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 3-chloro-4-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: DDQ, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichlorobenzohydrazide
- 3-chloro-4-methoxybenzaldehyde
- 2,4-dichloroaniline
Uniqueness
2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H11Cl3N2O2 |
|---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
2,4-dichloro-N-[(3-chloro-4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H11Cl3N2O2/c1-22-14-5-2-9(6-13(14)18)8-19-20-15(21)11-4-3-10(16)7-12(11)17/h2-8H,1H3,(H,20,21) |
InChI Key |
XIRVHSUZWFUNSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(Z)-(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-1,3-dihydro-2H-inden-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B1350778.png)
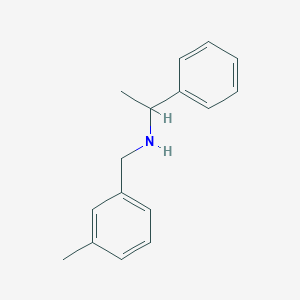

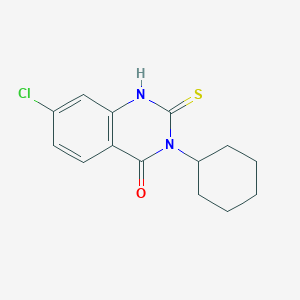
![N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1350790.png)

![4-chloro-N-[(3-methyl-1,3-thiazol-2-ylidene)carbamothioyl]benzamide](/img/structure/B1350796.png)

